1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone
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Overview
Description
1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound, in particular, is characterized by the presence of a benzotriazole moiety attached to a 3,4-dichlorophenyl group via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone typically involves the reaction of 1H-benzotriazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives .
Scientific Research Applications
1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antiviral agents.
Material Science: The compound is utilized in the development of corrosion inhibitors and UV stabilizers[][8].
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can also stabilize radicals and anions, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
- 1H-benzotriazol-1-yl(4-chlorophenyl)methanone
- 1H-benzotriazol-1-yl(2,4-dichlorophenyl)methanone
- 1H-benzotriazol-1-yl(4-bromophenyl)methanone
Uniqueness: 1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone is unique due to the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring. This substitution pattern can significantly influence the compound’s reactivity and its interactions with biological targets .
Properties
Molecular Formula |
C13H7Cl2N3O |
---|---|
Molecular Weight |
292.12 g/mol |
IUPAC Name |
benzotriazol-1-yl-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-6-5-8(7-10(9)15)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H |
InChI Key |
YBSHRWLGRKVOLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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